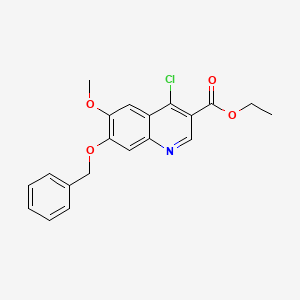

Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate

Overview

Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter) and any distinctive odors .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. It may also include studying the compound’s reactivity with other substances .Scientific Research Applications

Novel Synthesis Methods

Research on ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate has primarily focused on novel synthesis methods. Kametani et al. (1969) achieved a synthesis of similar quinoline derivatives through the treatment of ethyl 4-benzyloxy-5-methoxy-2-nitrobenzylidenemalonate with triethyl phosphite, resulting in a 53-68% yield of the compound (Kametani, Nyu, Yamanaka, Yagi, & Ogasawara, 1969).

Antibacterial Activity Studies

There's research indicating the potential antibacterial applications of related quinoline compounds. Rádl and Janichová (1992) synthesized various 3-hydroxyquinolones, including derivatives of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and evaluated their antibacterial properties (Rádl & Janichová, 1992).

Applications in Heterocycle Synthesis

The compound also finds application in the synthesis of heterocyclic compounds. For instance, Farrayeh et al. (2013) discussed the synthesis of heterocycles fused onto 4-oxoquinoline-3-carboxylic acid, demonstrating the versatility of quinoline derivatives in creating complex heterocyclic structures (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelte, 2013).

Potential Antituberculosis Agents

Quinoxaline derivatives, closely related to ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate, have been studied for their antituberculosis properties. Jaso et al. (2005) synthesized and evaluated new quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity, showing potential for similar compounds in medicinal applications (Jaso, Zarranz, Aldana, & Monge, 2005).

Microwave-Assisted Synthesis

Innovative methods like microwave-assisted synthesis have been employed for compounds similar to ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate. Song Bao-an (2012) reported the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance, showcasing advancements in synthesis techniques (Song Bao-an, 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b), which are potential targets for anti-alzheimer molecules .

Mode of Action

Based on the structure of the compound, it can be inferred that it might undergo reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in the metabolism of neurotransmitters .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, with metabolism primarily occurring in the liver .

Result of Action

Similar compounds have been found to have significant effects on neuronal function, potentially through their interaction with cholinesterases and monoamine oxidase b .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-3-25-20(23)15-11-22-16-10-18(17(24-2)9-14(16)19(15)21)26-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFVIGBSSLIMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCC3=CC=CC=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697138 | |

| Record name | Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate | |

CAS RN |

307353-90-8 | |

| Record name | Ethyl 7-(benzyloxy)-4-chloro-6-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)

![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)